Tert-butyl 4-chlorobutanoate

Description

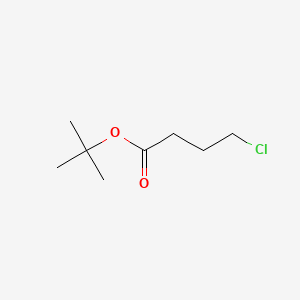

tert-Butyl 4-chlorobutanoate (C₈H₁₅ClO₂) is an ester derivative of 4-chlorobutanoic acid, where the tert-butyl group replaces the hydroxyl hydrogen. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the steric bulk of the tert-butyl group to enhance stability under basic or reactive conditions.

Key characteristics include:

- Molecular weight: ~178.5 g/mol (calculated from C₈H₁₅ClO₂).

- Reactivity: The 4-chloro substituent facilitates nucleophilic substitution or elimination reactions, making it valuable in alkylation or cross-coupling processes.

- Applications: Used as a protecting group for carboxylic acids or as a precursor in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSVVUBCNZULGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185429 | |

| Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-32-0 | |

| Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-chlorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-chlorobutanoate is typically synthesized through an esterification reaction. One common method involves reacting 4-chlorobutyric acid with tert-butanol in the presence of an acid catalyst . The reaction proceeds as follows:

4-chlorobutyric acid+tert-butanolacid catalysttert-butyl 4-chlorobutanoate+water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chlorobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different esters.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Acid or base catalysts are used in hydrolysis reactions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 4-chlorobutyric acid and tert-butanol.

Scientific Research Applications

Synthetic Chemistry

Tert-butyl 4-chlorobutanoate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution makes it valuable for constructing more complex molecules.

Synthesis of Bioactive Compounds

The compound is often used in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives that exhibit biological activity, such as anti-inflammatory or antimicrobial properties.

Intermediate in Organic Reactions

In synthetic pathways, this compound acts as an intermediate for the production of other functionalized compounds. Its reactivity allows chemists to introduce diverse functional groups through further chemical modifications.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound as a precursor for synthesizing drug candidates. Its derivatives have been explored for potential therapeutic effects.

Drug Development

Research has indicated that compounds derived from this compound may possess significant pharmacological properties. For example, studies have shown its potential in developing new anti-cancer agents or antibiotics, highlighting its importance in medicinal chemistry.

Targeted Drug Delivery Systems

This compound can be used to create prodrugs that enhance the solubility and bioavailability of active pharmaceutical ingredients. This application is particularly relevant in designing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound in synthesizing novel antimicrobial compounds with enhanced efficacy against resistant bacterial strains .

- Development of Anti-Cancer Drugs : Research highlighted the role of this compound in developing anti-cancer agents through strategic modifications that enhance their selectivity and potency .

- Environmental Applications : Recent investigations have explored its potential in synthesizing biodegradable materials, contributing to sustainable chemistry practices .

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorobutanoate involves its reactivity as an ester. In biochemical reactions, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters . The molecular targets include esterases and other enzymes involved in ester metabolism .

Comparison with Similar Compounds

Comparison with Methyl 4-Chlorobutanoate

Methyl 4-chlorobutanoate (C₅H₉ClO₂) differs in its ester group (methyl vs. tert-butyl), significantly altering its physical and chemical properties:

Key Differences :

- The tert-butyl group reduces solubility in polar solvents but improves resistance to nucleophilic attack.

- Methyl esters are more volatile, whereas tert-butyl derivatives exhibit higher thermal stability.

Comparison with tert-Butyl 4-Bromobutanoate

tert-Butyl 4-bromobutanoate (C₈H₁₅BrO₂) replaces chlorine with bromine, altering reactivity and applications:

Key Differences :

- Bromine’s superior leaving group ability makes tert-butyl 4-bromobutanoate more reactive in substitution reactions.

- Chlorine’s lower molecular weight and cost may favor its use in large-scale syntheses.

Comparison with tert-Butyl Carbamate Derivatives

tert-Butyl (4-chlorophenethyl)carbamate (C₁₃H₁₈ClNO₂, MW 255.74) and tert-butyl pyrrolidine carboxylates (e.g., C₁₇H₂₅NO₄, MW 307.4) () highlight functional group influences:

| Property | tert-Butyl Carbamate/Pyrrolidine Derivatives | This compound |

|---|---|---|

| Functional Group | Carbamate/pyrrolidine | Chloroester |

| Reactivity | Amide bond cleavage, ring-opening | Ester hydrolysis, alkylation |

| Applications | Peptide synthesis, enzyme inhibition | Protecting group, intermediates |

Key Differences :

- Carbamates and pyrrolidine derivatives are tailored for biochemical applications, whereas chloroesters are more versatile in general organic synthesis.

Biological Activity

Tert-butyl 4-chlorobutanoate (CAS No. 3153-32-0) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C8H15ClO2

- Molecular Weight : 178.66 g/mol

- Structure : this compound features a tert-butyl group attached to the 4-position of a chlorobutanoate moiety, which influences its lipophilicity and biological interactions.

Pharmacokinetics and Toxicology

This compound is noted for its favorable pharmacokinetic properties:

- Blood-Brain Barrier (BBB) Permeability : It has been identified as a BBB permeant, indicating potential neuroactive properties .

- P-glycoprotein (P-gp) Substrate : Research indicates that it is not a substrate for P-glycoprotein, suggesting it may avoid efflux mechanisms that limit drug absorption in the brain .

- Cytochrome P450 Inhibition : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which reduces the risk of drug-drug interactions .

Biological Assays and Case Studies

- In Vitro Studies :

- Case Study on Synthesis and Application :

Comparative Biological Activity

The following table summarizes key biological properties of this compound compared to similar compounds:

| Compound | BBB Permeant | P-gp Substrate | CYP Inhibition |

|---|---|---|---|

| This compound | Yes | No | No |

| Compound A | Yes | Yes | Yes |

| Compound B | No | No | No |

Research Findings

Recent studies have focused on the synthesis pathways and biological applications of this compound:

- Synthesis Pathways : Various synthetic routes have been explored, emphasizing environmentally friendly methods that utilize readily available starting materials .

- Biological Applications : Its derivatives are being investigated for their roles in drug design, particularly in developing agents for treating CNS disorders due to their favorable permeability characteristics .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-chlorobutanoate in laboratory settings?

Answer: Synthesis typically involves esterification of 4-chlorobutanoic acid with tert-butanol under acid catalysis. A standard protocol includes refluxing the acid and tert-butanol with concentrated sulfuric acid, followed by purification via distillation or column chromatography. Experimental optimization (e.g., catalyst concentration, reaction time) can improve yields. Statistical experimental design, such as factorial analysis used in epoxidation studies with tert-butyl hydroperoxide (TBHP), may be adapted to identify optimal reaction parameters .

Q. How should this compound be handled and stored to ensure safety and stability?

Answer: Store in airtight containers in a cool, well-ventilated area, avoiding heat and ignition sources. Use explosion-proof electrical equipment and grounded metal containers during transfers. Mandatory PPE includes safety goggles, gloves, and protective clothing. Immediate access to safety showers and eyewash stations is critical. These protocols align with safety guidelines for structurally similar tert-butyl carbamates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Key methods include:

- ¹H/¹³C NMR : For structural confirmation (e.g., tert-butyl singlet at ~1.4 ppm and ester carbonyl signals).

- IR Spectroscopy : To identify the ester carbonyl stretch (~1740 cm⁻¹).

- Mass Spectrometry : For molecular ion verification (e.g., [M+H⁺] or [M+Na⁺] peaks).

Comparative analysis with computational predictions (e.g., DFT-derived spectra) enhances accuracy .

Advanced Research Questions

Q. How can dynamic NMR and computational methods elucidate the conformational dynamics of tert-butyl groups in this compound?

Answer: Dynamic low-temperature NMR can capture tert-butyl group rotation and axial/equatorial conformers. For example, axial conformers in triazinanes were identified via NMR, with DFT calculations (including explicit solvent models) revealing solvent stabilization effects. Applying these methods to this compound can quantify rotational barriers and solvent-dependent conformational equilibria .

Q. What experimental design strategies optimize reaction conditions for this compound in multi-step syntheses?

Answer: Use factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, in TBHP-mediated epoxidations, statistical analysis identified temperature and catalyst concentration as critical factors. Similar approaches can optimize esterification or subsequent functionalization (e.g., nucleophilic substitution), reducing side reactions and improving scalability .

Q. How do solvent interactions influence the stability and reactivity of this compound in nucleophilic substitution reactions?

Answer: Solvent polarity and hydrogen-bonding capacity modulate transition states. DFT studies on analogous esters show explicit solvent molecules stabilize specific conformers, altering reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., methanol) stabilize intermediates via hydrogen bonding. Computational modeling with explicit solvents is critical for predicting solvent effects .

Methodological Notes

- Data Contradictions : Discrepancies in spectral or computational data (e.g., axial vs. equatorial conformer stability) may arise from solvent models. Validate findings using both experimental (NMR) and theoretical (DFT with explicit solvents) approaches .

- Safety Protocols : Adhere to standardized handling guidelines for tert-butyl derivatives, including explosion-proof equipment and rigorous PPE use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.